molecular formula C6H7FO7 B12708212 Threo-fluorocitric acid, (+/-)- CAS No. 878376-73-9

Threo-fluorocitric acid, (+/-)-

Cat. No.: B12708212
CAS No.: 878376-73-9
M. Wt: 210.11 g/mol
InChI Key: DGXLYHAWEBCTRU-AWFVSMACSA-N
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Description

Historical Context of Fluorocitrate Research and Discovery

The story of fluorocitrate research begins with the investigation into the toxicity of fluoroacetate (B1212596), a compound first identified as the toxic component of the South African plant Dichapetalum cymosum. escholarship.orgunl.edu In the mid-20th century, Sir Rudolph Peters and his colleagues proposed the concept of "lethal synthesis," where the non-toxic fluoroacetate is metabolically converted into a toxic substance that blocks the tricarboxylic acid (TCA) cycle. escholarship.orgunl.edu This led to the accumulation of citrate (B86180) in poisoned tissues. escholarship.org

Through extensive research, the toxic metabolite was identified as fluorocitrate. escholarship.orgresearchgate.net Early work involved the enzymatic synthesis of small amounts of the inhibitory substance from fluoroacetate by kidney homogenates. researchgate.net The identity of the enzymatically synthesized material as fluorocitrate was later confirmed by comparison with synthetically prepared fluorocitric acid. escholarship.orgresearchgate.net The first chemical synthesis of fluorocitric acid was a crucial step, as it allowed for more detailed biochemical studies that were previously hindered by the small quantities obtainable from natural sources. dtic.milnih.gov

Biochemical Significance of Fluorocitrate in Metabolic Studies

The primary biochemical significance of fluorocitrate lies in its potent inhibition of aconitase, an enzyme that catalyzes the stereospecific isomerization of citrate to isocitrate in the TCA cycle. pnas.orgwikipedia.org This inhibition halts the cycle, leading to a decrease in cellular energy production and ultimately, cell death. escholarship.orgunl.edu The mechanism of inhibition is complex and has been a long-standing problem in biochemistry. pnas.org It is now understood that the (-)-erythro diastereomer of 2-fluorocitrate acts as a mechanism-based inhibitor of aconitase. pnas.org It is first converted to fluoro-cis-aconitate, followed by the addition of hydroxide (B78521) and loss of fluoride (B91410) to form 4-hydroxy-trans-aconitate (HTn), which binds very tightly to the enzyme. pnas.org

While the (-)-erythro isomer is the most potent inhibitor of aconitase, other isomers also interact with cellular machinery. For instance, the (+)-erythro-2-fluorocitrate, when added to aconitase, leads to the formation of oxalosuccinate and its derivative α-ketoglutarate. pnas.org Research has also indicated that fluorocitrate can interfere with mitochondrial transport systems, specifically the tricarboxylate carrier, although the primary inhibitory action is considered to be at the level of aconitase. escholarship.orgnih.gov The use of fluorocitrate in research has provided a valuable model for studying the function of brain tissue, as it can be used to temporarily and selectively inhibit glial cell metabolism. nih.gov

Overview of Threo-Fluorocitric Acid, (+/-)- Stereoisomerism in Research

Fluorocitric acid is a chiral molecule with two asymmetric carbon atoms, meaning it can exist as four stereoisomers: two pairs of enantiomers known as the threo and erythro diastereomers. smolecule.com The threo and erythro forms are diastereomers, while the (+) and (-) forms of each are enantiomers.

The stereochemistry of fluorocitrate is crucial to its biological activity. As mentioned, the (-)-erythro isomer is the most potent inhibitor of aconitase. escholarship.orgpnas.org Interestingly, enzymatic synthesis of fluorocitrate from fluoroacetate by citrate synthase preferentially produces the threo isomer. smolecule.compnas.org The ratio of threo to erythro isomers formed can be as high as 22:1. pnas.org

The synthesis and separation of the different stereoisomers have been a significant focus of research. The isolation of the d and l isomers of erythro-fluorocitric acid was achieved by separating the diastereomeric racemates as cyclohexylamine (B46788) salts of diethyl fluorocitrate, followed by resolution of the erythro-diastereoisomer. researchgate.net Synthetic fluorocitrate, when analyzed by electrophoresis, yields the weaker (DL-erythro) and stronger (DL-threo) acid isomers in a 4:1 ratio. psu.edu

The table below summarizes key research findings related to the stereoisomers of fluorocitric acid.

PropertyFinding
Inhibitory Isomer The (-)-erythro diastereomer of 2-fluorocitrate is the most potent inhibitor of aconitase. escholarship.orgpnas.org
Enzymatic Synthesis Enzymatic conversion of fluoroacetate by citrate synthase predominantly forms the threo isomer (ratio of threo:erythro ≈ 22:1). smolecule.compnas.org
Chemical Synthesis Ratio Chemical synthesis can produce a mixture of isomers, with one reported method yielding a 4:1 ratio of DL-erythro to DL-threo isomers. psu.edu
Aconitase Interaction of (+)-erythro isomer The (+)-erythro-2-fluorocitrate is converted by aconitase to oxalosuccinate and α-ketoglutarate. pnas.org
Mechanism of Inhibition The (-)-erythro isomer is a mechanism-based inhibitor, being converted to the tightly binding 4-hydroxy-trans-aconitate. pnas.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

878376-73-9

Molecular Formula

C6H7FO7

Molecular Weight

210.11 g/mol

IUPAC Name

(1S,2S)-1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H7FO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13)/t3-,6-/m1/s1

InChI Key

DGXLYHAWEBCTRU-AWFVSMACSA-N

Isomeric SMILES

C(C(=O)O)[C@@]([C@@H](C(=O)O)F)(C(=O)O)O

Canonical SMILES

C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O

Origin of Product

United States

Metabolic Pathways and Biosynthesis of Threo Fluorocitrate

Lethal Synthesis of Fluorocitrate from Fluoroacetate (B1212596)

The term "lethal synthesis" was coined to describe the process where a non-toxic compound is converted into a toxic substance within the body. wikipedia.org A classic example of this is the transformation of fluoroacetate into fluorocitrate. wikipedia.orgbristol.ac.uk Fluoroacetate, found in some poisonous plants and used as a pesticide (Compound 1080), is not inherently toxic from a biochemical standpoint. phys.orgunl.eduunl.edu Its toxicity arises from its metabolic conversion to fluorocitrate. unl.eduunl.edu This process occurs in the mitochondria and involves a stereospecific enzymatic conversion. unl.edu

Enzymatic Conversion of Fluoroacetate to Fluoroacetyl-CoA

The initial step in the lethal synthesis of fluorocitrate is the conversion of fluoroacetate to fluoroacetyl-CoA. This reaction is carried out in the mitochondria by the enzyme acetyl-CoA synthetase. wikipedia.org This enzyme facilitates the condensation of fluoroacetate with coenzyme A (CoA) to form the thioester, fluoroacetyl-CoA. illinois.edu This activation step is crucial for the subsequent entry of the fluoroacetyl group into the central metabolic pathway of the cell. nih.gov

Citrate (B86180) Synthase-Mediated Formation of Fluorocitrate from Fluoroacetyl-CoA and Oxaloacetate

Once formed, fluoroacetyl-CoA serves as a substrate for citrate synthase, a key enzyme in the citric acid cycle. wikipedia.orgwikipedia.orgebi.ac.uk Citrate synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate. phys.orgwikipedia.org This reaction is analogous to the physiological reaction where acetyl-CoA and oxaloacetate combine to form citrate. wikipedia.orgyoutube.comlibretexts.org

The reaction proceeds via an aldol (B89426) condensation mechanism. wikipedia.orglibretexts.org The alpha carbon of fluoroacetyl-CoA is deprotonated to form an enolate, which then attacks the carbonyl carbon of oxaloacetate. wikipedia.orgyoutube.com Subsequent hydrolysis of the thioester bond releases coenzyme A and yields fluorocitrate. wikipedia.org

Notably, this enzymatic process is highly stereospecific. Citrate synthase specifically produces the (2R,3R)-erythro-fluorocitrate isomer. unl.eduillinois.eduescholarship.org It is this particular isomer that is responsible for the subsequent toxic effects. bristol.ac.ukphys.org If the mirror image molecule were produced, it would not be poisonous. bristol.ac.ukphys.org

Integration and Perturbation within the Tricarboxylic Acid (Krebs) Cycle

The newly synthesized fluorocitrate, due to its structural similarity to citrate, integrates into the tricarboxylic acid (TCA) cycle. vaia.com However, it acts as a potent inhibitor of a subsequent enzyme in the cycle, aconitase. wikipedia.orgvaia.comontosight.ai Aconitase is responsible for the isomerization of citrate to isocitrate. vaia.comontosight.ai

The (-)-erythro-2-fluorocitrate isomer, specifically the (2R,3R) form, is a powerful inhibitor of aconitase. nih.govpsu.edu The inhibition of aconitase by fluorocitrate disrupts the normal flow of the TCA cycle, leading to a metabolic blockade. wikipedia.orgontosight.ai This blockage causes a significant accumulation of citrate in tissues and blood. bristol.ac.ukphys.org The buildup of citrate and the halt in the cycle severely curtail the production of ATP, the cell's primary energy currency, leading to cellular dysfunction and ultimately, cell death. ontosight.ai Some research suggests that fluorocitrate may act as a "suicide" substrate for aconitase rather than a simple competitive inhibitor. nih.govfordham.edu

Differentiation of Fluoroacetate and Fluorocitrate Biochemical Activity

The biochemical activities of fluoroacetate and fluorocitrate are distinctly different. Fluoroacetate itself is relatively non-toxic and does not directly inhibit cellular enzymes. unl.eduunl.edu Its toxicity is entirely dependent on its conversion to fluorocitrate. unl.eduunl.edu

In contrast, fluorocitrate is a potent metabolic poison due to its direct and specific inhibition of aconitase. wikipedia.orgvaia.com While fluoroacetate requires metabolic activation to exert its toxic effects, fluorocitrate is the active toxic molecule. unl.edu Interestingly, studies have shown that fluorocitrate administered directly may appear less potent than fluoroacetate in some contexts, likely due to differences in absorption and transport across cell membranes because of its larger molecular weight. unl.eduescholarship.org However, when administered directly into the brain, fluorocitrate is significantly more toxic than fluoroacetate. unl.eduescholarship.org

Metabolism studies indicate that only a small percentage, possibly less than 3%, of ingested fluoroacetate is converted to fluorocitrate. unl.edu Despite this low conversion rate, the potency of fluorocitrate as an aconitase inhibitor is sufficient to cause severe metabolic disruption.

Key Enzymes and Reactions in Fluorocitrate Synthesis

StepReactantsEnzymeProduct
1Fluoroacetate, Coenzyme A, ATPAcetyl-CoA SynthetaseFluoroacetyl-CoA
2Fluoroacetyl-CoA, OxaloacetateCitrate Synthase(2R,3R)-Fluorocitrate, Coenzyme A

Biochemical Activity Comparison

CompoundMechanism of ActionTarget Enzyme
FluoroacetatePrecursor to the toxic metaboliteNone directly
Threo-fluorocitrateInhibitor of the Krebs CycleAconitase

Stereochemical Considerations and Isomer Specific Biochemical Activity

Isomeric Forms of Fluorocitric Acid Relevant to Research

Fluorocitric acid's stereochemical complexity is a critical aspect of its biological function. The presence of two asymmetric carbon atoms results in the existence of diastereomers and enantiomers, each with unique properties. smolecule.com

Fluorocitric acid exists as two primary diastereomeric forms: erythro- and threo-fluorocitrate. smolecule.comchiralpedia.com These designations describe the relative configuration of the substituents around the two chiral centers. The terms are derived from the sugars erythrose and threose; in a Fischer projection, if similar functional groups are on the same side, the isomer is termed erythro, and if they are on opposite sides, it is termed threo. chemistrysteps.comyoutube.com

During enzymatic synthesis from fluoroacetate (B1212596), the threo- and erythro- forms are not produced in equal amounts. Research has shown that under typical enzymatic conditions, threo-fluorocitric acid is the predominant stereoisomer formed, with a threo-to-erythro ratio of approximately 22:1. smolecule.compnas.org However, synthetic preparation methods can yield different ratios; for instance, electrophoresis of synthetic fluorocitrate has been shown to yield weaker (DL-erythro) and stronger (DL-threo) acid isomers in a 4:1 ratio. psu.edu

DiastereomerKey Stereochemical FeatureRelative Abundance in Enzymatic Synthesis
ThreoSubstituents on opposite sides in Fischer projection.Major isomer (approx. 22:1 ratio to erythro). smolecule.compnas.org
ErythroSubstituents on the same side in Fischer projection.Minor isomer. smolecule.compnas.org

Each diastereomer, erythro and threo, consists of a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated using D/L or (+)/(-) notation to indicate their optical activity—the direction in which they rotate plane-polarized light. This results in a total of four stereoisomers:

(+)-erythro-fluorocitrate and (-)-erythro-fluorocitrate

(+)-threo-fluorocitrate and (-)-threo-fluorocitrate

The combination of these forms means that fluorocitrate can exist as DL-erythro and DL-threo racemates, which are mixtures containing equal amounts of the D and L enantiomers. psu.edu The specific biological activity, particularly the toxicity associated with fluorocitrate, is confined to only one of these four isomers. nih.gov

Identification and Functional Characterization of Biologically Active Fluorocitrate Isomers

Early research recognized that the potent biological effects of fluorocitrate were not shared equally among its isomers. Subsequent investigations focused on isolating and characterizing the specific isomer responsible for the observed toxicity and elucidating its mechanism of action.

Extensive research has unequivocally identified the (-)-erythro isomer of fluorocitrate as the biologically active and toxic form. nih.govunl.eduescholarship.org This isomer is sometimes referred to as L-erythro-fluorocitric acid or, more formally, (2R, 3R)-(-)-erythrofluorocitric acid. nih.govunl.eduescholarship.org It is formed metabolically when fluoroacetate enters the citric acid cycle. uwec.eduwikipedia.org Fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate in a reaction catalyzed by citrate (B86180) synthase to produce (-)-erythro-fluorocitrate. nih.govwikipedia.org

The primary target of (-)-erythro-fluorocitrate is the enzyme aconitase [EC 4.2.1.3], a key component of the citric acid cycle that catalyzes the conversion of citrate to isocitrate. ontosight.aiontosight.ainih.gov Research has shown that (-)-erythro-fluorocitrate acts as a mechanism-based inhibitor of aconitase. nih.govnih.gov The enzyme first converts the inhibitor to fluoro-cis-aconitate. This intermediate is then acted upon again by aconitase, leading to the addition of a hydroxide (B78521) ion and the elimination of fluoride (B91410). nih.gov This process forms a new compound, 4-hydroxy-trans-aconitate, which binds very tightly, though not covalently, to the enzyme's active site. nih.govnih.gov This tight binding effectively inactivates the enzyme, halting the citric acid cycle and disrupting cellular energy production. nih.govontosight.ai Mössbauer spectroscopy studies have confirmed that a single species remains bound to the iron-sulfur cluster of the enzyme after incubation with (-)-erythro-2-fluorocitrate, supporting the formation of a very tight-binding inhibitor. nih.gov

Active IsomerEnzyme TargetMechanism of ActionResulting Product
(-)-Erythro-fluorocitrateAconitaseActs as a substrate, is converted by the enzyme, and the resulting product binds tightly to the active site. nih.govnih.gov4-hydroxy-trans-aconitate. nih.govnih.gov

In contrast to the well-documented and potent inhibitory action of the (-)-erythro isomer, the threo-diastereomers of fluorocitrate are considered to be significantly less biologically active. ontosight.ai While enzymatic synthesis in tissues preferentially produces the threo form, this isomer does not appear to be the primary mediator of toxicity. smolecule.compnas.org

Studies investigating the various isomers have consistently shown that the inhibitory effects on aconitase are specific to the (-)-erythro form. psu.eduescholarship.org Research on the (+)-erythro-2-fluorocitrate isomer found that when it is added to aconitase, it is processed by the enzyme, leading to the release of fluoride and the formation of oxalosuccinate and its derivative, alpha-ketoglutarate, but it does not result in the same potent, tight-binding inhibition seen with the (-)-erythro isomer. nih.govnih.gov There is a general lack of evidence suggesting that the (+/-)-threo-fluorocitrate racemate has a significant inhibitory effect on aconitase or other major metabolic enzymes. Its primary relevance in research has been in the context of stereochemical studies and as a point of comparison to highlight the high specificity of the enzymatic inhibition by the (-)-erythro isomer.

Molecular Mechanisms of Enzyme Inhibition by Threo Fluorocitric Acid

Aconitase Inhibition by Fluorocitrate

Aconitase is a crucial enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate (B86180) to isocitrate, with cis-aconitate as an intermediate. wikipedia.org The inhibitory action of fluorocitrate disrupts this vital metabolic pathway.

Hypothesis of Mechanism-Based Aconitase Inactivation

The inhibition of aconitase by fluorocitrate is not a simple competitive binding. Instead, it is a mechanism-based inactivation, where the enzyme processes the inhibitor, leading to the formation of a tightly-bound, inhibitory molecule. nih.govpnas.org Specifically, the (-)-erythro diastereomer of 2-fluorocitrate is converted by aconitase into a potent inhibitor. nih.govnih.gov This process involves the enzymatic conversion of fluorocitrate, which then binds strongly to the active site, effectively shutting down the enzyme's catalytic activity. vaia.com

Elucidation of Fluorocitrate Conversion to Fluoro-cis-Aconitate and 4-Hydroxy-trans-Aconitate

The accepted mechanism posits that aconitase first converts (-)-erythro-2-fluorocitrate to fluoro-cis-aconitate. pnas.orgsnmjournals.org This intermediate then undergoes a chemical transformation involving the addition of a hydroxyl group and the elimination of a fluoride (B91410) ion, resulting in the formation of 4-hydroxy-trans-aconitate (HTn). nih.govpnas.org This conversion is stoichiometric with the enzyme concentration, meaning one molecule of HTn is formed per active site. nih.govpnas.org In contrast, the (+)-erythro isomer of fluorocitrate is also a substrate for aconitase but is converted to oxalosuccinate and subsequently α-ketoglutarate, which are then released from the enzyme. pnas.orgsnmjournals.org

The formation of HTn is consistent with the known catalytic mechanism of aconitase, which involves a "flip" of the cis-aconitate intermediate. nih.govpnas.org This step is necessary for the proper stereochemical addition of water to form isocitrate. In the case of fluoro-cis-aconitate, this flip allows for the nucleophilic attack by a hydroxide (B78521) ion, leading to the elimination of fluoride and the formation of the tightly bound inhibitor, HTn. pnas.org

Structural Analysis of Aconitase-Fluorocitrate Complex

Crystallographic studies of the aconitase-inhibitor complex have provided detailed insights into the molecular interactions responsible for the potent inhibition.

The crystal structure of the aconitase-HTn complex, determined at 2.05 Å resolution, reveals that HTn binds in a manner similar to the natural substrate, isocitrate. nih.govpnas.org This binding is characterized by a network of strong hydrogen bonds. Specifically, four hydrogen bonds with lengths less than 2.7 Å are observed, involving the inhibitor, a water molecule coordinated to the iron-sulfur cluster, and the active site residues Asp-165 and His-167. nih.govpnas.org These extensive non-covalent interactions contribute to the very tight, though not covalent, binding of HTn to the enzyme's active site. pnas.orgnih.gov

The active site of aconitase contains a [4Fe-4S] iron-sulfur cluster, which plays a direct role in catalysis and inhibitor binding. wikipedia.orgproteopedia.org In the inhibited complex, the hydroxyl group and one of the carboxyl groups of HTn are directly coordinated to a specific iron atom (Fe4) of the [4Fe-4S] cluster. nih.gov This interaction mimics the binding of the natural substrate, isocitrate. nih.gov The [4Fe-4S] cluster is essential for the proper positioning of the substrate for the dehydration and rehydration reactions. In the case of HTn, this interaction locks the inhibitor in place, preventing the catalytic cycle from proceeding. nih.gov Interestingly, the binding of HTn also appears to stabilize the [4Fe-4S] cluster. nih.gov

Enzyme Kinetic Studies of Aconitase Inhibition

Kinetic studies have further characterized the inhibition of aconitase by fluorocitrate. The inhibition pattern has been shown to be dependent on the substrate used in the assay. For instance, fluorocitrate acts as a linear competitive inhibitor when either citrate or isocitrate is the substrate. researchgate.net However, it exhibits noncompetitive inhibition when cis-aconitate is the substrate. researchgate.net

The inhibition by the product of the enzymatic reaction, 4-hydroxy-trans-aconitate, is extremely potent. While the binding is not covalent, the dissociation of HTn from the active site is very slow. nih.gov This is evidenced by experiments showing that a 10^6-fold excess of the natural substrate, isocitrate, is required to slowly displace the inhibitor and restore enzyme activity. nih.govpnas.org This tight-binding inhibition explains the profound and lasting inactivation of aconitase observed in the presence of fluorocitrate.

InhibitorSubstrateInhibition Type
FluorocitrateCitrateCompetitive
FluorocitrateIsocitrateCompetitive
Fluorocitratecis-AconitateNoncompetitive
trans-Aconitatecis-AconitateCompetitive
trans-AconitateCitrateNoncompetitive
trans-AconitateIsocitrateNoncompetitive
Tricarballylate (B1239880)CitrateCompetitive
TricarballylateIsocitrateCompetitive
Tricarballylatecis-AconitateNoncompetitive
Competitive and Noncompetitive Inhibition Modalities

The inhibitory effect of threo-fluorocitric acid on aconitase is not straightforward, exhibiting both competitive and noncompetitive characteristics depending on the substrate used in the analysis. researchgate.netnih.gov When citrate or isocitrate is the substrate, threo-fluorocitric acid acts as a linear competitive inhibitor. researchgate.net This suggests that the inhibitor directly competes with the natural substrates for binding to the active site of the enzyme.

Conversely, when cis-aconitate is the substrate, threo-fluorocitric acid demonstrates noncompetitive inhibition. researchgate.net This change in inhibition pattern implies that the inhibitor binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency without directly blocking substrate binding. Research on solubilized mitochondrial aconitase revealed that with citrate as the substrate, the inhibition by fluorocitrate was partially competitive, whereas with cis-aconitate as the substrate, it was partially non-competitive. nih.gov

Analysis of Aconitase Isozyme Inhibition Kinetics

Kinetic studies have been instrumental in elucidating the intricate interactions between threo-fluorocitric acid and aconitase. These studies have reported a range of inhibition constant (Ki) values, highlighting the potent nature of the inhibition. For instance, with solubilized aconitase from mitochondria, a Ki value of 3.4 x 10⁻⁸ M was determined when citrate was the substrate, and a similar Ki of 3.0 x 10⁻⁸ M was found with cis-aconitate as the substrate. nih.gov

The (-)-erythro diastereomer of 2-fluorocitrate has been identified as the specific isomer that acts as a mechanism-based inhibitor of aconitase. nih.gov This isomer is enzymatically converted to fluoro-cis-aconitate, which then undergoes a chemical transformation involving the loss of a fluoride ion to form 4-hydroxy-trans-aconitate. nih.gov This product binds very tightly, though not covalently, to the enzyme, effectively inactivating it. nih.gov

Reversibility and Irreversibility of Aconitase Inhibition

The inhibition of aconitase by threo-fluorocitric acid has been described as reversible, particularly in kinetic studies where the competition with the substrate can be overcome. nih.govunl.edu However, the formation of the tightly bound 4-hydroxy-trans-aconitate from the (-)-erythro isomer introduces a level of practical irreversibility. nih.gov While the binding is not covalent, the affinity of this product for the enzyme is so high that its dissociation is extremely slow. nih.gov This tightly bound defluorinated product can only be displaced by a very large excess of the natural substrate or by denaturing the protein. nih.gov

Interactions of Fluorocitrate with Mitochondrial Transport Systems

Beyond its direct enzymatic inhibition, threo-fluorocitric acid also impacts mitochondrial function by interfering with the transport of key metabolites across the inner mitochondrial membrane.

Inhibition of Tricarboxylate Carrier Function

The tricarboxylate carrier is a mitochondrial protein responsible for the exchange of tricarboxylates like citrate and isocitrate across the inner mitochondrial membrane. nih.govnih.gov Early research suggested that fluorocitrate might inhibit this carrier. nih.gov However, subsequent studies have provided evidence to the contrary. It was found that while the oxidation of citrate and cis-aconitate by isolated mitochondria was inhibited by fluorocitrate, the direct exchange of internal citrate for external citrate or L-malate was not affected. nih.gov This indicates that the primary inhibitory action is on aconitase rather than the tricarboxylate carrier itself. nih.gov More recent theories suggest that fluorocitrate binds to mitochondrial proteins, which in turn prevents the transport and utilization of citrate for energy production. unl.edu

Implications for Citrate Transport and Utilization in Mitochondria

The potent inhibition of aconitase by threo-fluorocitric acid has significant consequences for mitochondrial citrate metabolism. By blocking the conversion of citrate to isocitrate, fluorocitrate leads to an accumulation of citrate within the mitochondria. unl.edu This disruption of the TCA cycle severely impairs cellular energy production. The inability to utilize citrate effectively for respiration underscores the critical role of aconitase and the profound impact of its inhibition by threo-fluorocitric acid.

Cellular and Subcellular Metabolic Perturbations Induced by Threo Fluorocitric Acid

Disruption of Cellular Respiration and Energy Production Pathways

Threo-fluorocitric acid is not intrinsically toxic but becomes a potent inhibitor through a process termed "lethal synthesis". unl.eduug.edu.gh It is formed when fluoroacetate (B1212596) is taken up by cells and converted first to fluoroacetyl-CoA by acetyl-CoA synthetase. smolecule.comwikipedia.org This fluoroacetyl-CoA then condenses with oxaloacetate in a reaction catalyzed by citrate (B86180) synthase, yielding fluorocitrate. smolecule.comwikipedia.org

The primary molecular target of fluorocitrate is the mitochondrial enzyme aconitase, which is essential for the progression of the Krebs (tricarboxylic acid or TCA) cycle. unl.eduontosight.aimdpi.com Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate. ontosight.ai Fluorocitrate, due to its structural similarity to citrate, acts as a competitive inhibitor of aconitase, binding to the enzyme and blocking its catalytic activity. smolecule.comwikipedia.orgontosight.ai This inhibition effectively halts the Krebs cycle at the citrate step, leading to a severe disruption of aerobic respiration. ontosight.ai Consequently, the cell's capacity to generate reducing equivalents (NADH and FADH2) for the electron transport chain is drastically reduced, leading to a significant decrease in adenosine (B11128) triphosphate (ATP) production and a state of energy depletion that can result in cellular damage or death. ontosight.aimdpi.com More recent studies suggest that in addition to inhibiting aconitase, fluorocitrate may also bind to mitochondrial proteins, preventing the transport and utilization of citrate by the cell for energy. unl.edu

Accumulation of Citrate and Metabolic Precursors

A direct and defining consequence of the aconitase blockade by fluorocitrate is the massive accumulation of citrate within the cell, particularly within the mitochondria. unl.eduontosight.aimdpi.com Unable to be converted to isocitrate, citrate levels rise significantly. This buildup is a hallmark of fluorocitrate poisoning and is observed across various tissues, including the brain, heart, and kidney. unl.edu The accumulation of citrate can have secondary effects, such as the chelation of divalent cations like intracellular calcium, which can further disrupt cellular signaling and function. nih.gov

The metabolic block also leads to the accumulation of other upstream precursors. ontosight.ai With the TCA cycle stalled, the flow of metabolites is dammed up, affecting the concentrations of related molecules. For instance, the inhibition of the glial TCA cycle leads to a reduction in the synthesis of glutamine, an important amino acid derived from the cycle intermediate α-ketoglutarate. mdpi.comresearchgate.net This disruption of the glutamate-glutamine cycle is a key aspect of fluorocitrate's effect in the nervous system.

Astrocytic Metabolic Pathways as Targets for Fluorocitrate Research

In the complex cellular environment of the brain, fluorocitrate and its precursor, fluoroacetate, have been identified as remarkably selective inhibitors of glial cell metabolism, particularly that of astrocytes. nih.govnih.govresearchgate.net This selectivity has positioned fluorocitrate as a critical experimental tool for neuroscientists seeking to understand the specific roles of astrocytes in brain function.

ParameterControlAfter Fluorocitrate (FC) AdministrationPercentage ChangeReference
Astrocytic ATP Levels (25 µM FC) BaselineDecreasedSignificant Reduction mdpi.comnih.gov
Astrocytic ATP Levels (250 µM FC) BaselineDecreasedSignificant Reduction mdpi.comnih.gov
Neuronal ATP Levels (25 µM FC) BaselineNo Significant Change- mdpi.comnih.gov
Neuronal ATP Levels (250 µM FC) BaselineDecreasedSignificant Reduction mdpi.comnih.gov
Astrocytic Glutamine Production BaselineReduced~65% Reduction nih.gov
Extracellular Glutamate (B1630785) Levels ~2.02 µM~12.3 µM~509% Increase nih.gov
¹⁴C-Acetate Uptake (Astrocyte Metabolism) BaselineDecreasedSignificant Inhibition mdpi.com

Table 1: Effects of Fluorocitrate on Astrocytic and Neuronal Metabolism. This table summarizes key research findings demonstrating the impact of fluorocitrate on various metabolic parameters in astrocytes and neurons.

Astrocytes and neurons are engaged in a tight metabolic partnership crucial for normal brain function. Astrocytes provide metabolic support to neurons, in part by supplying them with energy substrates like lactate (B86563). biorxiv.orgnih.gov Fluorocitrate has been instrumental in studying this "astrocyte-neuron lactate shuttle" hypothesis. By selectively inhibiting the astrocytic TCA cycle, researchers can investigate the consequences for neuronal function. Such studies have provided evidence that astrocyte-derived lactate is a vital energy source for neurons, particularly during periods of high activity. biorxiv.org

Furthermore, fluorocitrate is used to probe the glutamate-glutamine cycle, a cornerstone of neurotransmitter recycling. Astrocytes absorb glutamate from the synapse, convert it to glutamine, and shuttle it back to neurons for reconversion into glutamate. researchgate.net Inhibiting astrocyte metabolism with fluorocitrate impairs this cycle, leading to an elevation of extracellular glutamate and a depression of glutamine levels, demonstrating the essential role of astrocytes in maintaining synaptic homeostasis. researchgate.netnih.gov

By providing a means to temporarily inactivate glial cells, fluorocitrate serves as a powerful pharmacological probe to elucidate the broader contributions of astrocytes to neural circuits. researchgate.netnih.gov Research using fluorocitrate has shown that functional astrocytes are necessary for various forms of synaptic plasticity, including long-term potentiation (LTP). mdpi.comresearchgate.net Inhibition of astrocytic function with fluorocitrate can alter synaptic transmission and plasticity, highlighting the active role these cells play in modulating neuronal communication. mdpi.comfrontiersin.org

However, it is crucial to note that the specificity of fluorocitrate for astrocytes is dose-dependent. mdpi.comnih.gov While low concentrations predominantly affect astrocytes, higher concentrations (e.g., ≥250 μM) have been shown to directly inhibit neuronal metabolism and function as well. mdpi.comresearchgate.netnih.gov This finding underscores the need for careful interpretation of data from studies using high concentrations of fluorocitrate, but it also reinforces its utility as a tool to dissect the differential metabolic vulnerabilities of astrocytes and neurons. The use of fluorocitrate continues to be a cornerstone in research aimed at unraveling the complex and vital functions of glial cells in both health and disease. nih.govscience.gov

Synthesis and Derivatization Methodologies for Threo Fluorocitric Acid

Chemical Synthesis of Threo-Fluorocitric Acid and its Diastereomers

The chemical synthesis of fluorocitric acid is a critical endeavor for biochemical and toxicological studies, as it provides access to quantities of the compound that are difficult to obtain through isolation from natural sources. dtic.mil The presence of two asymmetric centers in the molecule means that four stereoisomers exist, grouped into two racemic pairs: (±)-threo-fluorocitric acid and (±)-erythro-fluorocitric acid. dtic.mil

Laboratory synthesis of fluorocitric acid has been approached through various routes, each with its own set of challenges. An early method involved the Reformatsky reaction of diethyl oxaloacetate with ethyl bromoacetate, followed by fluorination and hydrolysis. However, this and other early routes were often complex and low-yielding. dtic.mil

A more recent and improved method for the decagram-scale synthesis of (±)-fluorocitric acid has been developed to address the compound's commercial unavailability. arizona.edu This route begins with benzyl (B1604629) fluoroacetate (B1212596), which undergoes a series of reactions to yield the target compound. arizona.edu The key steps involve the conversion of benzyl fluoroacetate to dibenzyl 2-fluoro-3-oxosuccinate, followed by a condensation reaction with either malonic acid or its monobenzyl ester, and concluding with hydrogenolysis to remove the benzyl protecting groups. arizona.edu

Another common chemical synthesis approach involves the reaction between fluorinated compounds like ethyl oxalate (B1200264) and sodium ethoxide, followed by hydrolysis and purification steps. smolecule.com Hydrolysis of ethyl fluoroxalacetate has also been explored as a potential route to fluoropyruvic acid, a related compound, though this particular conversion has faced challenges in yielding a stable product. dtic.mil

Optimization challenges in these syntheses include managing the reactivity of the fluorine-containing intermediates, controlling stereoselectivity to favor the desired threo or erythro diastereomers, and achieving efficient purification of the final product from a complex mixture of isomers and byproducts. The development of scalable synthetic routes remains a significant area of research. arizona.edu

Table 1: Comparison of Selected Synthetic Routes for Fluorocitric Acid

Starting Material(s)Key IntermediatesFinal StepPrimary AdvantageReference
Benzyl fluoroacetate, Malonic acid (or monobenzyl ester)Dibenzyl 2-fluoro-3-oxosuccinateHydrogenolysisSuitable for decagram scale synthesis. arizona.edu arizona.edu
Ethyl oxalate, Sodium ethoxideFluorinated ester intermediatesHydrolysisUtilizes readily available starting materials. smolecule.com smolecule.com
Diethyl oxaloacetate, Ethyl bromoacetateReformatsky reaction productsFluorination, HydrolysisAn early, foundational synthetic approach. dtic.mil dtic.mil

Given that chemical syntheses typically produce a racemic mixture of diastereomers, the separation and resolution of these isomers are crucial for studying their distinct biological activities. It has been demonstrated that the biological activity, specifically the inhibition of the enzyme aconitase, is highly stereospecific. unl.edu For instance, only one of the four isomers, (-)-erythro-fluorocitrate, which corresponds to the (2R, 3R) absolute configuration, is a potent inhibitor of aconitase. unl.edu

A documented method for resolving the isomers of erythro-fluorocitric acid provides a model for how such separations can be achieved. researchgate.netresearchgate.net This multi-step process involves:

Separation of Diastereomeric Racemates: The initial mixture of threo and erythro racemates is first separated. This can be accomplished by forming diastereomeric salts with different solubilities. For example, the diethyl ester of the fluorocitric acid mixture can be treated with cyclohexylamine (B46788) to form cyclohexylamine salts, which can be separated by fractional crystallization. researchgate.netresearchgate.netresearchgate.net

Resolution of Enantiomers: The separated erythro-diastereomer (as a racemic mixture) is then resolved into its individual (+) and (-) enantiomers. researchgate.netresearchgate.net This is achieved by forming new diastereomeric salts with a chiral resolving agent, such as (+)- and (−)-deoxyephedrine. researchgate.netresearchgate.netresearchgate.net The differing solubilities of these salts allow for their separation by fractional crystallization. researchgate.netresearchgate.net

Hydrolysis and Purification: The separated salts are then hydrolyzed to yield the free acids. researchgate.netresearchgate.net This process typically involves a partial hydrolysis, for instance with guanidine (B92328) carbonate to form the monoethyl ester, followed by complete hydrolysis with a base like sodium hydroxide (B78521). researchgate.netresearchgate.netresearchgate.net Final purification is often carried out by fractionating the barium and cyclohexylamine salts of the resolved acids. researchgate.netresearchgate.netresearchgate.net

This systematic approach of forming and separating diastereomeric salts is a classical and effective strategy for resolving the stereoisomers of chiral acids like fluorocitric acid.

Enzymatic Synthesis of Fluorocitric Acid Analogues

The enzymatic synthesis of fluorocitrate within living organisms is a process famously termed "lethal synthesis." researchgate.netiupac.org This biochemical pathway is responsible for the toxicity of fluoroacetate. The process begins with the conversion of fluoroacetate to fluoroacetyl-coenzyme A (fluoroacetyl-CoA) by the enzyme acetyl-CoA synthetase. smolecule.comwikipedia.org Subsequently, the enzyme citrate (B86180) synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate. smolecule.comresearchgate.netwikipedia.org

This enzymatic reaction is highly stereospecific. Studies have shown that the condensation reaction proceeds with inversion of configuration at the C-2 position of the fluoroacetyl-CoA, generating a specific stereoisomer. scispace.com While the biologically active inhibitor of aconitase is the (-)-erythro isomer, research indicates that enzymatic synthesis can predominantly form the threo-fluorocitric acid isomer. unl.eduscispace.com Under typical enzymatic synthesis conditions, the ratio of threo- to erythro-fluorocitric acid can be as high as 22:1, highlighting the stereochemical preference of the citrate synthase enzyme. smolecule.com This enzymatic selectivity results in the formation of a primary diastereomer despite the potential for multiple stereoisomeric products. smolecule.com

Table 2: Key Enzymes in the Synthesis of Fluorocitrate

EnzymeReactionSubstratesProductSignificanceReference
Acetyl-CoA synthetaseActivationFluoroacetate, CoA, ATPFluoroacetyl-CoAFirst step in the metabolic pathway. smolecule.comwikipedia.org smolecule.comwikipedia.org
Citrate synthaseCondensationFluoroacetyl-CoA, OxaloacetateFluorocitrateKey "lethal synthesis" step; determines stereochemistry. smolecule.comresearchgate.netscispace.com smolecule.comresearchgate.netscispace.com

Development of Fluorinated Derivatives as Biochemical Probes

The unique properties of the carbon-fluorine bond have led to the development of fluorinated analogues of natural substrates as powerful tools for studying biochemical pathways. iupac.orgacs.org The substitution of a hydrogen atom or a hydroxyl group with a fluorine atom can dramatically alter the biological activity of a molecule, often transforming a substrate into a potent enzyme inhibitor. iupac.org Fluorocarboxylic acids, including derivatives of fluorocitric acid, have been synthesized and utilized as enzymatic and metabolic probes to elucidate complex biological processes. acs.orgscribd.com

These fluorinated probes offer several advantages:

High Specificity: They can be designed to target specific enzymes or transport systems. For example, (-)-erythrofluoromalate, a dicarboxylic acid analogue, has been shown to be a specific and useful activator of the citrate-isocitrate translocating membrane system in mitochondria. acs.org

Mechanistic Insights: By acting as inhibitors, they can help identify rate-limiting steps in metabolic pathways and provide insights into the structure and function of enzyme active sites. acs.org The study of fluorocitrate's inhibition of aconitase was fundamental to understanding the Krebs cycle. smolecule.comwikipedia.org

Tracing Metabolic Fates: The fluorine atom can serve as a spectroscopic marker. ¹⁹F NMR spectroscopy is a powerful technique for monitoring the metabolism and biodistribution of fluorinated compounds in vitro and in vivo. ethernet.edu.et

The development of these probes relies on a detailed understanding of the biochemical reactions they are designed to investigate. acs.org For instance, fluorinated analogues of amino acids have been synthesized as suicidal probes for enzymes like protein tyrosine phosphatases, demonstrating the broad applicability of this strategy in drug discovery and chemical biology. core.ac.uk

Advanced Research Methodologies and Analytical Techniques in Fluorocitrate Studies

Spectroscopic Applications in Fluorocitrate Research

Spectroscopic techniques have been pivotal in understanding the structural and mechanistic details of how fluorocitrate interacts with its primary target, the enzyme aconitase.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offers a powerful, non-invasive tool for investigating fluorinated molecules like threo-fluorocitric acid. The fluorine nucleus (¹⁹F) is highly sensitive for NMR detection and has a wide chemical shift range, making it an excellent probe for studying molecular interactions and cellular environments with minimal background interference. nih.gov

In the context of fluorocitrate research, ¹⁹F NMR can be employed to:

Characterize the structure and purity of synthesized fluorocitrate isomers.

Monitor the binding of fluorocitrate to aconitase . Changes in the ¹⁹F chemical shift and relaxation parameters upon binding can provide insights into the conformation of the inhibitor within the active site of the enzyme.

Investigate the enzymatic defluorination of fluorocitrate isomers by aconitase. The appearance of new ¹⁹F signals corresponding to the fluoride (B91410) ion or other fluorinated metabolites can be tracked over time to study the reaction kinetics. pnas.org

Perform in-cell NMR studies to observe the metabolic fate of fluorocitrate within intact cells. This technique allows for the real-time monitoring of fluorocitrate uptake, its conversion to other metabolites, and its interaction with intracellular targets in a native environment. nih.gov While direct in-cell ¹⁹F NMR studies on fluorocitrate are not extensively published, the methodology has been successfully applied to other fluorinated molecules and proteins, demonstrating its feasibility. nih.gov

Mössbauer spectroscopy is a highly specialized technique that is particularly sensitive to the local environment of iron atoms. This makes it an invaluable tool for studying iron-sulfur proteins like aconitase, which contains a [4Fe-4S] cluster in its active site. pnas.orgnih.gov

Key findings from Mössbauer spectroscopy studies of the aconitase-fluorocitrate complex include:

Identification of the specific iron atom (Feα) in the [4Fe-4S] cluster as the binding site for the substrate and inhibitor. nih.gov

Characterization of the electronic state of the iron-sulfur cluster upon binding of fluorocitrate. These studies have shown that the inhibitor perturbs the electronic structure of the cluster, providing clues about the mechanism of inhibition. pnas.orgnih.gov

Evidence for a tightly bound, defluorinated product as the actual inhibiting species. Mössbauer spectra of the enzyme after incubation with fluorocitrate and subsequent removal of unbound small molecules were virtually identical to the original sample, indicating a very tightly bound inhibitor. pnas.org This supports the hypothesis that fluorocitrate is a mechanism-based inhibitor that is enzymatically converted to the true inhibitory compound, 4-hydroxy-trans-aconitate. pnas.orgnih.gov

Chromatographic and Electrophoretic Techniques for Fluorocitrate and Metabolite Separation

The separation and quantification of fluorocitrate and its metabolites from complex biological matrices are crucial for metabolic studies. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the primary techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of organic acids. In fluorocitrate research, HPLC has been used to:

Separate and quantify the different stereoisomers of fluorocitrate. pnas.org

Analyze the products of the reaction between aconitase and fluorocitrate . For instance, HPLC analysis has been used to identify the formation of oxalosuccinate and α-ketoglutarate when the (+)-erythro-2-fluorocitrate isomer is incubated with aconitase. pnas.orgnih.govnih.gov It has also been used to separate the tightly bound inhibitor, 4-hydroxy-trans-aconitate, after its release from the denatured enzyme. pnas.orgnih.govnih.gov

Determine the concentration of fluorocitrate and its metabolites in biological samples such as tissue homogenates and cell culture media. unl.edu

A common approach involves derivatization of the carboxylic acid groups to enhance detection by UV or fluorescence detectors. oup.com For instance, O-p-nitrobenzyl-N-N'-diisopropylisourea (PNBDI) has been used as a derivatizing agent for the HPLC analysis of fluoroacetate (B1212596). oup.com

Parameter HPLC Method for Fluoroacetate Analysis
Column Sequant ZIC-HILIC, PEEK, 250 x 4.6 mm, 5 µm, 200 Å
Mobile Phase [A] 50 mM ammonium (B1175870) hydrogen carbonate; [B] acetonitrile
Gradient 10% A for 3 min; to 80% A in 0.5 min; held at 80% A for 5.5 min; to 10% A in 0.5 min
Flow Rate 2 mL/min
Detector Radiometric detection (for radiolabeled compounds)
Injection Volume 50 µL
Data sourced from Sigma-Aldrich technical documents. sigmaaldrich.com

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency, short analysis times, and low sample consumption, making it well-suited for the analysis of small, charged molecules like organic acids. chromatographyonline.comnih.gov CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte buffer. oiv.int

Applications of CE in fluorocitrate-related research include:

Simultaneous determination of multiple organic acids in biological samples, which is useful for studying the metabolic perturbations caused by fluorocitrate. kirj.eenih.gov

Monitoring microbial metabolism and the production of organic acids in culture media. kirj.ee

Analysis of organic acids in plant tissues . nih.gov

The use of specific buffer systems and additives can optimize the separation of closely related organic acids. nih.gov

Biochemical Assays for Aconitase Activity and Metabolic Flux Measurements

The inhibitory effect of fluorocitrate is primarily assessed by measuring its impact on aconitase activity and the resulting changes in metabolic fluxes.

Aconitase Activity Assays

Several commercial kits are available for measuring the activity of aconitase in cell lysates and tissue homogenates. biocompare.comabcam.combioassaysys.comsigmaaldrich.comeurodiagnostico.com These assays are typically based on a coupled enzyme reaction where the product of the aconitase reaction is used in a subsequent reaction that generates a detectable signal (colorimetric or fluorometric).

Common principles of aconitase activity assays include:

Monitoring the conversion of citrate (B86180) to isocitrate : The isocitrate produced is then used as a substrate for isocitrate dehydrogenase, which reduces NADP⁺ to NADPH. The increase in NADPH is measured by absorbance at 340 nm. bioassaysys.comsigmaaldrich.comeurodiagnostico.com

Measuring the formation of cis-aconitate : The formation of the intermediate cis-aconitate from citrate can be directly monitored by the increase in absorbance at 240 nm. abcam.com

These assays are crucial for determining the inhibitory potency (e.g., IC₅₀ values) of fluorocitrate and for assessing the level of aconitase inhibition in various experimental models. nih.gov

Assay Principle Detection Method Wavelength
Coupled enzyme reaction (Isocitrate Dehydrogenase)Colorimetric450 nm
Coupled enzyme reaction (Isocitrate Dehydrogenase)Colorimetric/FluorometricAbsorbance at 340 nm (for NADPH)
Direct measurement of cis-aconitate formationUV SpectrophotometryAbsorbance at 240 nm
This table summarizes common principles of commercially available aconitase activity assays. abcam.combioassaysys.comsigmaaldrich.comeurodiagnostico.com

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system. In the context of fluorocitrate research, MFA helps to understand the downstream consequences of aconitase inhibition on the tricarboxylic acid (TCA) cycle and connected pathways. d-nb.info

MFA often involves the use of stable isotope tracers, such as ¹³C-labeled glucose or glutamine. By tracking the incorporation of these isotopes into various metabolites, researchers can map the flow of carbon through the metabolic network and identify bottlenecks created by inhibitors like fluorocitrate. d-nb.infonih.gov For example, studies have used ¹³C-labeled substrates to show that fluorocitrate impairs carbon flux through the Krebs cycle in astrocytes. nih.gov

Utilization of In Vitro and Ex Vivo Model Systems for Metabolic Pathway Analysis

In vitro and ex vivo models are essential for studying the effects of fluorocitrate at the cellular and organ levels, providing controlled environments to dissect its mechanisms of action.

In Vitro Models

Primary Cell Cultures : Primary cultures of specific cell types, such as astrocytes, are widely used to study the cell-type-specific effects of fluorocitrate. nih.govmdpi.commdpi.com These models allow for the investigation of fluorocitrate's impact on cellular metabolism, neurotransmitter synthesis, and cell viability. nih.govresearchgate.net

Cell Lines : Immortalized cell lines are also employed, although they may not fully recapitulate the metabolic phenotype of primary cells.

Isolated Mitochondria : Preparations of isolated mitochondria are used to study the direct effects of fluorocitrate on mitochondrial respiration and enzyme activities, independent of cellular uptake and other cytoplasmic factors. nih.gov

Ex Vivo Models

Tissue Slices : Brain slices or slices from other organs provide a more complex model than cell cultures, preserving some of the native tissue architecture and cell-cell interactions. researchgate.net

Organ Perfusion Systems : Ex vivo organ perfusion allows for the study of an intact organ outside of the body. nih.gov This technique can be used to investigate the metabolism and physiological effects of fluorocitrate in organs like the liver or heart under controlled conditions.

Radiotracer Methodologies in Fluorocitrate Metabolism Investigations

Radiotracers, particularly those labeled with fluorine-18 (B77423) (¹⁸F) or carbon-14 (B1195169) (¹⁴C), have been instrumental in studying the in vivo metabolism, biodistribution, and pharmacokinetics of fluorocitrate and its precursor, fluoroacetate.

Positron Emission Tomography (PET)

PET imaging using ¹⁸F-labeled fluoroacetate (¹⁸F-FAC) allows for the non-invasive, real-time visualization of its uptake and metabolism in living subjects, including animals and humans. nih.gov Since fluoroacetate is metabolized to fluorocitrate, ¹⁸F-FAC PET can provide indirect information about the activity of the metabolic pathways leading to fluorocitrate formation. These studies have been valuable in understanding the tissue-specific accumulation of the precursor to the toxic agent. nih.govpsu.edu

Metabolic Studies with Radiolabeled Compounds

Synthesis of Radiotracers : Methods have been developed for the automated synthesis of ¹⁸F-fluoroacetate and ¹⁸F-fluorocitrate for use in PET and other radiotracer studies. nih.govresearchgate.net

Metabolite Identification : Following administration of a radiolabeled compound (e.g., ¹⁴C-fluoroacetate or ¹⁸F-fluoroacetate), biological samples (blood, urine, tissues) can be collected at various time points. unl.edunih.govpsu.edu The radioactive metabolites in these samples are then separated by techniques like HPLC or thin-layer chromatography (TLC) and identified, providing a detailed picture of the metabolic fate of the parent compound. unl.edupsu.edu For example, such studies have been used to track the conversion of fluoroacetate to fluorocitrate and the subsequent defluorination to fluoride. nih.gov

Comparative Biochemical Analyses and Specificity of Fluorocitrate Action

Comparative Studies with Natural Citrate (B86180) and Other Tricarboxylic Acids

(+/-)-Threo-fluorocitric acid's biological activity stems from its structural similarity to citric acid, the natural substrate for aconitase. Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as an intermediate. wikipedia.org The introduction of a fluorine atom in place of a hydrogen atom on the citrate molecule creates a potent inhibitor. scholaris.ca

Research has shown that the inhibitory action of fluorocitrate is complex and depends on the substrate being used in the enzymatic reaction. Studies using purified aconitase have demonstrated that fluorocitrate acts as a linear competitive inhibitor when either citrate or isocitrate is the substrate. researchgate.net This means that fluorocitrate directly competes with the natural substrates for binding to the enzyme's active site. However, when cis-aconitate is the substrate, fluorocitrate exhibits noncompetitive inhibition. researchgate.net This suggests that fluorocitrate can bind to a form of the enzyme that is different from the one that binds cis-aconitate, supporting a kinetic model where the enzyme isomerizes between different conformations. researchgate.net

This pattern of inhibition is not unique to fluorocitrate. Other tricarboxylic acids also display substrate-dependent inhibition patterns. For instance, tricarballylate (B1239880) behaves similarly to fluorocitrate, acting as a competitive inhibitor against citrate and isocitrate but a noncompetitive inhibitor against cis-aconitate. researchgate.net In contrast, trans-aconitate, a structural analog of the intermediate cis-aconitate, is a competitive inhibitor when cis-aconitate is the substrate but a noncompetitive inhibitor when citrate or isocitrate is the substrate. researchgate.net

The interaction of fluorocitrate with mitochondrial processes extends beyond simple enzyme kinetics. In isolated rat liver mitochondria, fluorocitrate is a powerful inhibitor of citrate oxidation. nih.gov Conversely, it is a much weaker inhibitor of cis-aconitate oxidation, indicating that its primary inhibitory effect occurs at the level of aconitase's interaction with citrate. nih.gov

Table 1: Comparative Inhibition of Aconitase by Various Tricarboxylic Acids
InhibitorSubstrateInhibition Type
(+/-)-threo-Fluorocitric acidCitrateCompetitive researchgate.netnih.gov
IsocitrateCompetitive researchgate.net
cis-AconitatePartially Non-competitive researchgate.netnih.gov
TricarballylateCitrateCompetitive researchgate.net
IsocitrateCompetitive researchgate.net
cis-AconitateNoncompetitive researchgate.net
trans-AconitateCitrateNoncompetitive researchgate.net
IsocitrateNoncompetitive researchgate.net
cis-AconitateCompetitive researchgate.net

Specificity of Aconitase Inhibition Among Various Fluorinated Compounds

The inhibitory action of fluorocitrate is highly specific to one of its stereoisomers. Fluorocitric acid has four possible isomers. psu.edu Extensive research has identified the (-)-erythro diastereomer of 2-fluorocitrate, specifically the (2R,3R) isomer, as the active inhibitor of aconitase. unl.eduescholarship.orgnih.gov The (+)-erythro isomer is not inhibitory. unl.eduescholarship.org This high degree of stereospecificity underscores the precise geometric requirements of the aconitase active site.

The toxicity associated with fluoroacetate (B1212596) is a direct result of its metabolic conversion, termed "lethal synthesis," into the inhibitory (-)-erythro-fluorocitrate by the enzyme citrate synthase. wikipedia.orgnih.gov Fluoroacetate itself does not inhibit aconitase. wikipedia.org

The mechanism of inhibition is more complex than simple competitive binding. The (-)-erythro-2-fluorocitrate isomer acts as a mechanism-based inhibitor. nih.govvaia.com Upon binding to the aconitase active site, the enzyme processes it, leading to the elimination of a fluoride (B91410) ion and the formation of a new, highly stable compound, 4-hydroxy-trans-aconitate. nih.govvaia.com This product remains tightly, though not covalently, bound to the active site, effectively inactivating the enzyme. nih.govvaia.com

In contrast, when the non-inhibitory (+)-erythro-2-fluorocitrate is incubated with aconitase, it also releases a fluoride ion, but the reaction product is oxalosuccinate (which subsequently decarboxylates to α-ketoglutarate), and this reaction is stoichiometric with the amount of fluorocitrate added, rather than the amount of enzyme. nih.gov This demonstrates that while the enzyme can process both isomers, only one leads to the formation of a tightly bound inhibitor.

Furthermore, the sensitivity to fluorocitrate varies among organisms. Aconitase from plants that naturally produce fluoro-organic compounds, such as Acacia georginae, is significantly less sensitive to fluorocitrate inhibition than animal aconitases. ipp.pt This suggests an evolutionary adaptation in these organisms to prevent autotoxicity.

Table 2: Specificity of Aconitase Interaction with Fluorinated Compounds
CompoundInteraction with AconitaseProduct(s)Outcome
FluoroacetateNo direct interaction; converted by citrate synthase(-)-erythro-Fluorocitrate wikipedia.orgnih.govPrecursor to the inhibitor
(-)-erythro-2-Fluorocitrate (2R,3R)Mechanism-based inactivator nih.gov4-hydroxy-trans-aconitate nih.govvaia.comTight binding and inactivation of aconitase nih.gov
(+)-erythro-2-FluorocitrateSubstrateOxalosuccinate, α-ketoglutarate nih.govNo enzyme inactivation unl.eduescholarship.org

Differential Effects on Cytosolic versus Mitochondrial Aconitase Isoforms

Aconitase exists in two primary isoforms within eukaryotic cells: a mitochondrial form (m-aconitase or ACO2) and a cytosolic form (c-aconitase or ACO1). ashpublications.orgresearchgate.net Both isoforms are iron-sulfur proteins that catalyze the same reaction, but they are encoded by different genes and can exhibit different sensitivities to inhibitors.

Studies on rat liver have revealed a marked difference in the sensitivity of these isoforms to fluorocitrate. The aconitase bound within the mitochondria is the most sensitive to inhibition. nih.gov When extracted and solubilized from the mitochondria, the enzyme becomes significantly less sensitive. The cytosolic aconitase (found in the cell sap) is even less inhibited, requiring a much higher concentration of fluorocitrate to achieve the same level of inhibition. nih.gov For example, to cause 50% inhibition of the conversion of citrate to cis-aconitate, the required fluorocitrate concentration for the extracted mitochondrial enzyme was 0.3 mM, whereas the cytosolic enzyme required 1.2 mM. nih.gov

Despite these differences in sensitivity, the type of inhibition appears consistent across isoforms. Kinetic studies on both cytoplasmic and mitochondrial aconitase from pig liver showed that (-)-erythrofluorocitrate acts as a competitive inhibitor with respect to citrate for both enzymes. unl.eduescholarship.org This indicates that while the affinity for the inhibitor may differ, the fundamental mechanism of competition at the active site is similar.

Research on erythroid progenitor cells has shown that iron restriction suppresses the activity of both mitochondrial and cytosolic aconitase, and an active site inhibitor like fluorocitrate can mimic this effect, blocking cell differentiation. ashpublications.org This highlights the functional importance of both isoforms in cellular processes beyond the TCA cycle, such as iron homeostasis, where cytosolic aconitase functions as an iron regulatory protein (IRP1).

Table 3: Differential Inhibition of Aconitase Isoforms by Fluorocitrate (Data from Rat Liver) nih.gov
Aconitase Isoform LocationRelative Sensitivity to FluorocitrateConcentration for 50% Inhibition (Citrate → cis-aconitate)
Mitochondria-boundHighNot specified, but most sensitive
Mitochondrial (extracted)Medium0.3 mM
Cytosolic (cell sap)Low1.2 mM

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for quantifying Threo-fluorocitric acid in environmental samples, and how do they address matrix interference?

  • Methodological Answer : Liquid-liquid extraction (LLE) and headspace (HS) techniques are widely used for fluorinated compounds like trifluoroacetic acid (TFA), which shares structural similarities. For Threo-fluorocitric acid, coupling LLE with high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) improves sensitivity in complex matrices like water or biological fluids. Matrix-matched calibration and isotope dilution (e.g., using deuterated analogs) mitigate interference . Validation should include recovery rates (70–120%) and limits of detection (LOD < 1 ng/L) as per environmental monitoring standards .

Q. How can researchers validate synthetic routes for Threo-fluorocitric acid to ensure stereochemical purity?

  • Methodological Answer : Synthetic pathways should be validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., 19F^{19}\text{F}-NMR) to confirm stereochemistry and fluorination efficiency. Chiral column chromatography (e.g., using amylose-based stationary phases) can separate enantiomers. Purity assessments require differential scanning calorimetry (DSC) to detect polymorphic variations and X-ray crystallography for absolute configuration confirmation .

Advanced Research Questions

Q. How can contradictory bioactivity data for Threo-fluorocitric acid in enzymatic inhibition studies be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, cofactors). Researchers should:

  • Perform dose-response curves under standardized buffer conditions (e.g., Tris-HCl at pH 7.4).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out nonspecific interactions.
  • Cross-validate results with in silico docking simulations (e.g., AutoDock Vina) to identify plausible binding conformations .

Q. What experimental designs are recommended for studying the environmental persistence of Threo-fluorocitric acid in aquatic systems?

  • Methodological Answer : Conduct microcosm studies simulating natural water bodies, incorporating variables like UV exposure, microbial communities, and pH gradients. Use stable isotope labeling (e.g., 13C^{13}\text{C}-labeled analogs) to track degradation pathways via high-resolution mass spectrometry (HRMS). Compare half-life (t1/2t_{1/2}) values with structurally related compounds (e.g., TFA) to assess persistence .

Q. How can computational modeling predict the interaction of Threo-fluorocitric acid with citrate lyase enzymes?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) with force fields parameterized for fluorinated carboxylates (e.g., CHARMM36) can model enzyme-ligand interactions. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods refine electronic structure details at active sites. Validate predictions with site-directed mutagenesis and kinetic assays (e.g., KiK_i measurements) .

Data Analysis and Interpretation

Q. What statistical approaches are robust for analyzing dose-dependent cytotoxicity of Threo-fluorocitric acid in heterogeneous cell populations?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50} values. Account for cell heterogeneity with single-cell RNA sequencing (scRNA-seq) to identify subpopulations with differential responses. Principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) can correlate cytotoxicity with metabolic pathway alterations .

Q. How should researchers address detection artifacts in fluorometric assays for Threo-fluorocitric acid?

  • Methodological Answer : Fluorescence interference can arise from autofluorescence in biological samples. Mitigate this by:

  • Pre-treating samples with activated charcoal or solid-phase extraction (SPE).
  • Using time-resolved fluorescence to distinguish short-lived background signals.
  • Validating with orthogonal methods like LC-MS/MS .

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